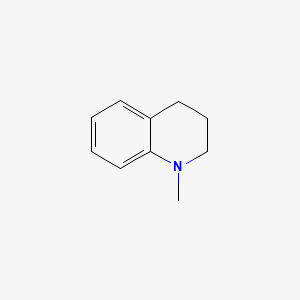

1-Methyl-1,2,3,4-tetrahydroquinoline

Descripción

Significance of Tetrahydroquinoline Scaffolds in Organic and Medicinal Chemistry

The tetrahydroquinoline framework is a privileged scaffold in the realm of medicinal chemistry and is a common structural motif in a wide array of biologically active compounds and natural products. nih.gov This structural unit is a partially saturated derivative of quinoline (B57606), consisting of a benzene (B151609) ring fused to a six-membered nitrogen-containing ring. The versatility of the tetrahydroquinoline core allows for the synthesis of a diverse library of derivatives with a wide range of pharmacological activities.

Tetrahydroquinoline derivatives have been identified as having potential applications as antiarrhythmic, antischistosomal, and antiviral agents. nih.gov For instance, nicainoprol (B1678734) is an antiarrhythmic drug, and oxamniquine (B1677833) is used to treat schistosomiasis. nih.gov Furthermore, some derivatives are under investigation for the treatment of HIV and as potential agents to combat neurodegenerative conditions like Alzheimer's disease. nih.gov The development of domino reactions has provided efficient synthetic routes to novel tetrahydroquinoline structures with unique substitution patterns, further expanding their potential in drug design. nih.gov The creation of hybrid molecules incorporating the tetrahydroquinoline scaffold with other pharmacologically active fragments, such as ibuprofen, is also an active area of research. mdpi.com

Historical Context and Discovery of 1-Methyl-1,2,3,4-tetrahydroquinoline as an Endogenous Amine

The study of endogenous amines, particularly those with structures related to neurotransmitters, is a significant area of neurochemical research. A notable compound in this context is 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), the structural isomer of the title compound. This isoquinoline (B145761) derivative has been identified as an endogenous substance in the human brain and is recognized for its neuroprotective properties. nih.govresearchgate.netnih.gov Research has shown that 1MeTIQ can protect against neurotoxins that induce Parkinsonism-like symptoms and may act as an endogenous antidepressant. researchgate.netsigmaaldrich.com It is believed to be formed through the condensation of biogenic amines with aldehydes or α-keto acids via the Pictet-Spengler reaction. nih.gov

In stark contrast, a similar role for This compound as an endogenous amine is not well-documented in the scientific literature. While its isoquinoline counterpart has been the subject of numerous studies confirming its presence and activity in the mammalian brain, there is a conspicuous lack of evidence to suggest that this compound is naturally present in biological systems. This distinction is critical and highlights a significant gap in the current understanding of the biological roles of quinoline-based alkaloids compared to their isoquinoline isomers.

Structural Elucidation and Stereochemical Considerations in Research

The molecular structure of this compound consists of a tetrahydroquinoline core with a methyl group attached to the nitrogen atom at position 1. This N-methylation significantly influences the chemical properties of the parent tetrahydroquinoline molecule, such as its basicity and reactivity.

A key stereochemical consideration for substituted tetrahydroquinolines is the potential for chirality. For instance, if a substituent is placed at the C2 or C4 position of the heterocyclic ring, a chiral center is created. However, in the case of this compound, the methyl group is on the nitrogen atom. While nitrogen can be a stereocenter in some constrained systems, in acyclic or simple cyclic amines, the lone pair of electrons on the nitrogen allows for rapid pyramidal inversion. This inversion of the nitrogen center means that the compound is not chiral and does not exhibit enantiomerism under normal conditions. More complex substituted tetrahydroquinolines have been studied for their stereochemistry, including the formation of diastereomers and the use of chiral catalysts to achieve enantioselective synthesis. lookchem.com For example, the reaction of N-methylaniline with glycolaldehyde (B1209225) can produce complex tetrahydroquinoline structures with multiple stereocenters, the conformations of which have been determined by X-ray crystallography. rsc.org

The structural properties of this compound can be characterized by various spectroscopic methods. The expected spectral data would include signals in ¹H and ¹³C NMR spectroscopy corresponding to the aromatic and aliphatic protons and carbons, as well as the N-methyl group. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline (B108954)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Yellowish crystalline solid or liquid |

| Melting Point | 18-21 °C |

| Boiling Point | 250-251 °C |

| Density | ~1.06 g/mL at 20 °C |

| Refractive Index | ~1.59 at 20 °C |

| Solubility | Sparingly soluble in water, soluble in alcohol |

Data sourced from The Good Scents Company. thegoodscentscompany.com

Current Research Landscape and Future Directions for this compound

Current research involving this compound is primarily focused on its synthesis and its potential as a building block for more complex molecules. The development of efficient and sustainable methods for the N-methylation of quinolines to produce N-methyl tetrahydroquinolines is an active area of investigation. rsc.org One such method involves a one-pot reductive N-methylation of quinolines using paraformaldehyde and hydrogen gas over a palladium on carbon catalyst. rsc.org This straightforward approach has been successfully applied to the synthesis of related natural alkaloids like (±)-galipinine and (±)-angustrureine. rsc.org

The broader tetrahydroquinoline scaffold continues to be a subject of intense research in medicinal chemistry. nih.govrsc.org The diverse biological activities of its derivatives suggest that this compound could serve as a valuable starting material for the synthesis of new pharmacologically active compounds. Future research may focus on exploring the specific biological profile of this compound and its derivatives. Given the neuroprotective effects of its isoquinoline isomer, it would be of interest to investigate whether this compound exhibits any similar or contrasting neurological activities.

Furthermore, the creation of hybrid molecules by combining the this compound core with other known drugs or pharmacophores presents a promising avenue for future drug discovery efforts. mdpi.com The systematic exploration of the structure-activity relationships of new derivatives will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBSECQAHGIWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197679 | |

| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-34-9 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9SZX9PTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Hydrogenation of Quinoline (B57606) Derivatives to 1-Methyl-1,2,3,4-tetrahydroquinoline and Analogues

The most direct route to 1,2,3,4-tetrahydroquinolines is the regioselective reduction of the pyridine (B92270) ring of quinoline derivatives. thieme-connect.com This transformation can be achieved through various catalytic systems, including those based on noble metals, base metals, and metal-free approaches.

Noble metals are highly effective catalysts for the hydrogenation of quinolines, often exhibiting high activity and selectivity under mild conditions.

Palladium (Pd): Palladium catalysts, particularly when supported on carbon (Pd/C), are widely used for the hydrogenation of quinolines. nih.govrsc.org A nitrogen-doped carbon-supported Pd catalyst has been shown to effectively hydrogenate various quinolines to their corresponding 1,2,3,4-tetrahydroquinolines in high yields (86.6–97.8%) at 50 °C and 20 bar H₂. rsc.org The small size and uniform dispersion of Pd nanoparticles on the support contribute to its high catalytic activity. rsc.org

Iridium (Ir): Iridium-based catalysts have demonstrated remarkable efficacy and enantioselectivity. eurekalert.org Air-stable catalyst systems like Ir/P-Phos/I₂ have been used for the asymmetric hydrogenation of quinoline derivatives. acs.org Mechanistic studies suggest that the hydrogenation of quinolines by iridium catalysts can proceed via a 1,4-hydride addition, followed by isomerization and then a 1,2-hydride addition. acs.org Researchers have also developed synergistic catalysts combining single iridium atoms and nanoparticles, which show unprecedented activity for quinoline hydrogenation, aiming to improve the efficiency and reduce the required amount of the precious metal. eurekalert.org

Ruthenium (Ru): Chiral ruthenium complexes are prominent in the asymmetric hydrogenation of quinolines. acs.orgnih.govpku.edu.cn Phosphine-free chiral cationic ruthenium(II) complexes, for instance, have been used to hydrogenate a wide array of quinoline derivatives to 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity (up to >99% ee) and full conversion. acs.orgnih.gov These reactions are often performed in alcoholic solvents under hydrogen pressure. pku.edu.cn Ruthenium nanoparticles immobilized on supports like poly(4-vinylpyridine) are also efficient for the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954). capes.gov.br

Rhodium (Rh): Rhodium catalysts, such as Wilkinson's catalyst (Rh(PPh₃)Cl), are used in hydrogenation processes. mdpi.com Additionally, rhodium complexes bearing specific ligands like tris(8-quinolinyl)phosphite can catalyze the highly regioselective 1,2-hydroboration of quinolines, yielding N-boryl-1,2-dihydroquinolines, which are precursors to tetrahydroquinolines. uni-regensburg.de

Gold (Au): Supported gold nanoparticles have emerged as effective catalysts for the chemoselective hydrogenation of quinolines under mild conditions. acs.orgorganic-chemistry.org Uniquely, quinoline compounds, which often act as poisons for traditional noble metal catalysts like Pd and Pt, can function as promoters for Au catalysts by facilitating the activation of H₂. acs.org This allows for the highly regioselective production of 1,2,3,4-tetrahydroquinoline exclusively, with no byproducts like 5,6,7,8-tetrahydroquinoline. acs.org

| Catalyst | Substrate Example | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pd/CN | Quinoline | 1,2,3,4-Tetrahydroquinoline | High yields (86.6–97.8%) at 50 °C and 20 bar H₂. | rsc.org |

| [Ir(COD)Cl]₂/Bisphosphine/I₂ | 2-Substituted Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Achieves up to 96% enantiomeric excess (ee). | acs.org |

| Chiral Cationic Ru(II) Complexes | 2-Alkyl & 2-Arylquinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Up to >99% ee with full conversion. | acs.orgnih.gov |

| Au/TiO₂ | Quinoline | 1,2,3,4-Tetrahydroquinoline | Highly regioselective; quinoline acts as a promoter. | acs.org |

Driven by the high cost and limited availability of noble metals, research has increasingly focused on developing catalysts from more earth-abundant and economical base metals for quinoline hydrogenation. catalysis.de

Manganese (Mn): Manganese-based catalysts have shown significant promise. catalysis.de A chiral pincer manganese catalyst has been developed for the asymmetric hydrogenation of a broad range of quinolines, achieving high yields and excellent enantioselectivities (up to 97% ee). chemrxiv.org Manganese PN³ pincer complexes are also used in "borrowing hydrogen" methodologies, which offer an atom-efficient pathway to synthesize 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. nih.govacs.org

Cobalt (Co): Cobalt-based catalysts provide another sustainable alternative. A granular cobalt catalyst, generated in situ from Co(OAc)₂·4H₂O and zinc powder, effectively hydrogenates various quinoline derivatives to the corresponding 1,2,3,4-tetrahydroquinolines. thieme-connect.com Cobalt complexes have also been utilized in transfer hydrogenation reactions, using sources like ammonia-borane to reduce quinolines. nih.gov For instance, a cobalt-amido cooperative catalyst enables the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which are key intermediates in the full reduction to tetrahydroquinolines. nih.gov

Iron (Fe) and Copper (Cu): Iron and copper complexes are also explored for these reductions. thieme-connect.com For example, simple copper salts like Cu(ClO₄)₂ can facilitate the reduction of N-heterocycles. thieme-connect.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Pincer Manganese Complex | Asymmetric Hydrogenation | First non-noble metal catalyst for this reaction; up to 97% ee. | chemrxiv.org |

| Granular Cobalt Catalyst | Heterogeneous Hydrogenation | User- and eco-friendly protocol; substrate-dependent conditions. | thieme-connect.com |

| Manganese PN³ Pincer Complex | Borrowing Hydrogen Methodology | Atom-efficient synthesis from 2-aminobenzyl alcohols and secondary alcohols. | nih.govacs.org |

| Cobalt-Amido Cooperative Catalyst | Partial Transfer Hydrogenation | Selectively produces 1,2-dihydroquinolines as intermediates using H₃N∙BH₃. | nih.gov |

To further enhance the sustainability of quinoline reduction, metal-free and organocatalytic methods have been developed. These approaches avoid the use of any metal, eliminating concerns about cost and metal contamination in the final products.

Brønsted Acid Catalysis: A notable metal-free method involves the transfer hydrogenation of quinolines using a Hantzsch ester as the hydrogen source, catalyzed by a Brønsted acid. thieme-connect.com This organocatalytic reduction provides a variety of substituted 1,2,3,4-tetrahydroquinolines in excellent yields under mild conditions with a very low catalyst loading. thieme-connect.com The reaction is believed to proceed via activation of the quinoline through protonation by the Brønsted acid, followed by hydrogen transfer from the dihydropyridine. thieme-connect.com

Borane (B79455) Catalysis: Frustrated Lewis Pairs (FLPs), often involving boranes like B(C₆F₅)₃, can catalyze the metal-free hydrogenation of N-heteroaromatics using hydrosilanes as the reducing agent. organic-chemistry.org The catalytic cycle is initiated by a 1,4-addition of the hydrosilane to the quinoline, forming a 1,4-dihydroquinoline, which is then further reduced to the tetrahydroquinoline. organic-chemistry.org Chiral borane catalysts derived from chiral dienes have also been successfully used for the enantioselective metal-free hydrogenation of polysubstituted quinolines. acs.org

The synthesis of specific stereoisomers of substituted tetrahydroquinolines is crucial, as the biological activity of these compounds often depends on their chirality. pku.edu.cn Asymmetric hydrogenation is the most atom-economical and efficient method for producing chiral 1,2,3,4-tetrahydroquinoline derivatives. pku.edu.cn

This is typically achieved using chiral transition-metal catalysts. acs.org

Iridium-Catalyzed Systems: Chiral iridium complexes, often combined with bisphosphine ligands and an iodide source, have been developed for the highly enantioselective hydrogenation of various substituted quinolines. acs.org For example, the [Ir(COD)Cl]₂/bisphosphine/I₂ system can yield products with up to 96% ee. acs.org The mechanism for 2,3-disubstituted quinolines can involve a dynamic kinetic resolution process. acs.org

Ruthenium-Catalyzed Systems: As mentioned earlier, chiral cationic ruthenium complexes are highly effective. acs.orgnih.gov Phosphine-free catalysts featuring an η⁶-arene-N-tosylethylenediamine-Ru(II) structure have demonstrated broad applicability, successfully hydrogenating 2-alkyl-, 2-aryl-, and 2,3-disubstituted quinolines to provide 1,2,3,4-tetrahydroquinolines with enantiomeric excesses often exceeding 99%. acs.orgnih.gov The reaction pathway is understood to be an ionic, cascade process involving 1,4-hydride addition, isomerization, and 1,2-hydride addition. acs.orgnih.gov

Manganese-Catalyzed Systems: The development of a chiral pincer manganese catalyst marked a breakthrough, representing the first instance of a non-noble metal-catalyzed asymmetric hydrogenation of aromatic N-heterocycles. chemrxiv.org This system provides excellent enantioselectivities (up to 97% ee) and high turnover numbers, making it competitive with the most effective noble metal catalysts. chemrxiv.org

| Catalyst System | Substrate Type | Max. Enantioselectivity (ee) | Key Features | Reference |

|---|---|---|---|---|

| Chiral Cationic Ru(II) Complex | Various Quinolines | >99% | Phosphine-free, applicable on a gram-scale. | acs.orgnih.gov |

| [Ir(COD)Cl]₂/Bisphosphine/I₂ | 2-Substituted Quinolines | 96% | Mechanism involves 1,4-hydride addition and isomerization. | acs.org |

| Chiral Pincer Manganese Complex | Various Quinolines | 97% | First non-noble metal catalyst for this transformation. | chemrxiv.org |

| Chiral Diene-Derived Borane Catalyst | 2,4-Disubstituted Quinolines | 98% | A metal-free approach with high diastereoselectivity. | acs.org |

Cyclization Reactions for De Novo Synthesis of the Tetrahydroquinoline Core

Instead of reducing a pre-existing quinoline ring, the tetrahydroquinoline core can be constructed from acyclic precursors through cyclization reactions.

The Pictet–Spengler reaction is a powerful chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org While the classic reaction yields tetrahydroisoquinolines, variants and analogous reactions are employed for the synthesis of other heterocyclic systems, including tetrahydroquinolines.

The reaction, discovered by Amé Pictet and Theodor Spengler in 1911, is a special case of the Mannich reaction. wikipedia.orgorganicreactions.org The mechanism begins with the formation of a Schiff base from the condensation of the β-arylethylamine and the carbonyl compound. jk-sci.com Subsequent protonation of the Schiff base generates a highly electrophilic iminium ion. wikipedia.org This ion then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, leading to cyclization. jk-sci.com A final deprotonation step restores aromaticity and yields the final tetrahydroquinoline product.

The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring. Rings with electron-donating substituents react under milder conditions, whereas less nucleophilic rings may require higher temperatures and strong acids. wikipedia.orgjk-sci.com The Pictet–Spengler reaction and its variants are cornerstones in the total synthesis of alkaloids and have been adapted for various applications, including tandem reactions and solid-phase synthesis. mdpi.com

Povarov Reaction and Multicomponent Reactions (MCRs) in Synthesis

The Povarov reaction stands as one of the most effective strategies for synthesizing tetrahydroquinoline derivatives. researchgate.net It is fundamentally a Lewis or Brønsted acid-catalyzed [4+2] cycloaddition (an inverse-electron-demand aza-Diels-Alder reaction) between an N-arylimine (dienophile) and an electron-rich alkene. researchgate.net A key advantage of this reaction is its frequent implementation as a one-pot, three-component reaction (3-MCR), where an aniline (B41778), an aldehyde, and an alkene are combined to form the THQ structure in a single operation. acs.org This approach avoids the separate synthesis and isolation of the imine intermediate, streamlining the synthetic process. researchgate.netacs.org

The versatility of the Povarov reaction allows for the synthesis of highly functionalized THQs by varying the three core components. acs.org For instance, mechanochemical activation using ball milling has been applied to the Povarov reaction, providing an environmentally benign, solvent-less condition that can lead to faster reactions and improved yields in some cases. researchgate.net

Table 1: Selected Povarov Reaction Conditions for Tetrahydroquinoline Synthesis

| Catalyst (mol%) | Aniline Derivative | Aldehyde Derivative | Alkene | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| AlCl₃ (10) | Aniline | Benzaldehyde | Ethyl vinyl ether | Dichloromethane (B109758) | 25 | 70 | researchgate.net |

| Cu(OTf)₂ (10) | Aniline | Benzaldehyde | Ethyl vinyl ether | Ethanol (B145695) | 40 | 30 | researchgate.net |

| InCl₃ | Aniline | Benzaldehyde | N-propargyl-pyrrolidin-2-one | - | - | - | acs.org |

Beyond the Povarov reaction, other MCRs, such as the Mannich reaction, have been used to generate derivatives. A one-pot, three-component condensation of tetrahydroquinoline, formaldehyde, and various secondary amines yields N-Mannich bases, demonstrating a different MCR pathway for functionalization at the nitrogen atom. nih.gov

Intramolecular Hydroamination Reactions

Intramolecular hydroamination and hydroarylation reactions provide a powerful, atom-economical route to the tetrahydroquinoline scaffold. researchgate.netacs.org A notable example is the gold-catalyzed tandem reaction of N-aryl propargylamines. acs.orgbohrium.comorganic-chemistry.org This methodology involves an intramolecular hydroarylation followed by a transfer hydrogenation to construct the THQ ring system in moderate to good yields. nih.govbohrium.com

The reaction is typically catalyzed by a gold(I) complex, such as XPhosAuNTf₂, in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.org The proposed mechanism proceeds via a Friedel–Crafts-type pathway where the gold catalyst activates the alkyne moiety towards electrophilic attack by the appended aryl ring (hydroarylation). mdpi.com This cyclization forms a dihydroquinoline intermediate, which is then reduced in situ (transfer hydrogenation) to the final tetrahydroquinoline product. bohrium.comorganic-chemistry.org This method is valued for its operational simplicity, high efficiency, and excellent regioselectivity. acs.orgorganic-chemistry.org Palladium catalysts in combination with an acid co-catalyst have also been shown to effectively catalyze the intramolecular hydroamination of anilino-alkynes to furnish 2-substituted tetrahydroquinolines. acs.org

Table 2: Catalyst Systems for Intramolecular Cyclization to Tetrahydroquinolines

| Substrate Type | Catalyst System | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| N-Aryl Propargylamines | XPhosAuNTf₂ / HFIP | Tetrahydroquinolines | Tandem hydroarylation/transfer hydrogenation | bohrium.com, organic-chemistry.org |

| Anilino-alkynes | Pd(PPh₃)₄ / PhCOOH | 2-Substituted Tetrahydroquinolines | Good for synthesis of alkaloids like (±)-angustureine | acs.org |

Borrowing Hydrogen Methodology

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology represents a highly atom-efficient strategy for forming C-N and C-C bonds. This process allows alcohols to be used as alkylating agents, with water as the only byproduct. nih.gov Recently, this strategy has been successfully applied to the direct synthesis of 1,2,3,4-tetrahydroquinolines from readily available 2-aminobenzyl alcohols and secondary alcohols. nih.gov

The catalytic cycle is initiated by the transition-metal catalyst, which "borrows" hydrogen from the alcohol substrate to transiently form a metal-hydride species and an oxidized carbonyl intermediate. This intermediate then reacts with a nucleophile. Finally, the metal-hydride returns the hydrogen to the resulting species, affording the final product and regenerating the active catalyst.

A manganese(I) PN³ pincer complex has been identified as a highly effective catalyst for this transformation. nih.gov The choice of base was found to be crucial for selectivity; a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) preferentially yields the 2-substituted-1,2,3,4-tetrahydroquinoline product. In contrast, using potassium tert-butoxide (KOtBu) leads selectively to the formation of the fully aromatized quinoline. nih.gov This one-pot cascade reaction is notable for not requiring any external reducing agents. nih.gov

Domino and Cascade Reactions for Complex Architectures

Domino reactions, also known as cascade or tandem reactions, are processes involving at least two consecutive reactions where the subsequent step is triggered by the functionality formed in the preceding step, all within a single operation without isolating intermediates. nih.gov This approach is exceptionally efficient for building complex molecular architectures from simple starting materials and aligns with the principles of green chemistry by reducing waste and operational steps. nih.gov

Several domino strategies have been developed for the synthesis of the tetrahydroquinoline core. nih.gov These include:

Reduction-Cyclization Sequences: A common approach involves the catalytic reduction of a nitro group on an ortho-substituted nitroarene. The resulting aniline undergoes spontaneous intramolecular cyclization with a pendant electrophile, such as a ketone or aldehyde, followed by a second reduction of the intermediate imine to yield the THQ ring. For example, 2-nitroarylketones can be converted to tetrahydroquinolines in high yield using hydrogen and a Pd/C catalyst. nih.gov

SNAr-Terminated Sequences: These domino reactions conclude with an intramolecular nucleophilic aromatic substitution (SNAr) step. A typical sequence might involve the Michael addition of a primary amine to an activated enone bearing a leaving group (e.g., fluorine) on the aromatic ring. The initial addition creates a secondary amine, which then acts as the intramolecular nucleophile to displace the fluoride (B91410) and close the ring, forming a dihydroquinolinone that can be subsequently reduced. nih.gov

Metal-Mediated Cyclizations: Iron-catalyzed intramolecular C-H insertion of a nitrene, generated from an azide (B81097), provides a direct route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov

Rearrangement Cascades: Ring-expansion of N-indanyl(methoxy)amines to 2-substituted tetrahydroquinolines can be achieved by treatment with organometallic reagents, proceeding through a domino sequence involving deprotonation, rearrangement, and nucleophilic addition. nih.gov

Functionalization and Derivatization Strategies of this compound

Once the this compound scaffold is formed, its further functionalization allows for the creation of a diverse range of derivatives. Reactions can target either the electron-rich aromatic ring or the saturated heterocyclic portion.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating effect of the secondary amine (an aniline derivative) and the weaker activating effect of the fused alkyl ring. libretexts.org The amino group is a strong ortho-, para-director. Therefore, electrophiles are expected to add primarily at positions 6 and 8.

Nitration: The nitration of tetrahydroquinoline has been studied extensively. The regioselectivity of the reaction is highly dependent on the reaction conditions and whether the nitrogen atom is protonated or protected. researchgate.net In strongly acidic conditions, the N-protonated THQ is deactivated, but substitution can still occur. Protecting the nitrogen atom with groups like trifluoroacetyl allows the nitration to occur on the neutral, more activated system. With N-protection, total regioselectivity for nitration at the 6-position can be achieved under specific conditions (e.g., HNO₃/Ac₂O at low temperature). researchgate.net

Bromination: The bromination of tetrahydroquinolines can be complex. The use of N-bromosuccinimide (NBS) can lead to a combination of bromination on the aromatic ring and oxidative dehydrogenation to the corresponding quinoline. rsc.org For example, reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid can yield the 6,8-dibromo derivative while preserving the saturated heterocyclic ring. researchgate.net In other conditions, simultaneous bromination and aromatization can occur. rsc.orgresearchgate.net

Table 3: Electrophilic Aromatic Substitution on the Tetrahydroquinoline Ring

| Reaction | Reagent(s) | Substrate | Key Product(s) | Reference(s) |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Tetrahydroquinoline | 7-Nitro-THQ (major) | researchgate.net |

| Nitration | HNO₃ / Ac₂O | N-Trifluoroacetyl-THQ | 6-Nitro-THQ (selective) | researchgate.net |

| Bromination | Bromine / Acetic Acid | 2-Phenyl-THQ | 6,8-Dibromo-2-phenyl-THQ | researchgate.net |

Nucleophilic Substitutions and Ring-Opening Reactions

Direct nucleophilic substitution on the saturated carbon atoms (C2, C3, C4) of the this compound ring is generally difficult as it lacks suitable leaving groups. Such transformations typically require prior functionalization to introduce a leaving group or activation of the ring system.

While simple SN2 reactions are not common, nucleophilic substitution on related, activated systems has been reported. For instance, in 4-chloro-8-methylquinolin-2(1H)-one, the chlorine at the 4-position is susceptible to displacement by various nucleophiles like hydrazines, azides, and amines. mdpi.com This reactivity, however, is on a quinolinone system, which is electronically different from a tetrahydroquinoline.

Modifications at the Nitrogen Atom (N-alkylation, N-acylation)

Functionalization of the nitrogen atom within the tetrahydroquinoline ring is a key strategy for structural diversification. N-alkylation and N-acylation are fundamental transformations that introduce a variety of substituents to the nitrogen, altering the compound's steric and electronic properties.

N-Alkylation: A notable method for the synthesis of N-alkyl tetrahydroquinolines, including the N-methyltetrahydroquinoline motif, involves a one-pot tandem reduction of quinolines followed by reductive alkylation. acs.org This process, catalyzed by arylboronic acid, utilizes a Hantzsch ester as the hydrogen source and proceeds under mild reaction conditions. acs.org The boronic acid catalyst is believed to act as both a Lewis acid and a hydrogen-bond donor, activating the quinoline for reduction and subsequently facilitating the reductive amination with an aldehyde. acs.org This approach is efficient for a range of aliphatic aldehydes and even cyclic ketones. acs.org

Table 1: Examples of Boronic Acid-Catalyzed N-Alkylation of Quinolines Data sourced from Adhikari et al., 2021. acs.org

| Aldehyde/Ketone | Product | Yield |

| Formaldehyde | N-Methyl-1,2,3,4-tetrahydroquinoline | 89% |

| Butyraldehyde | N-Butyl-1,2,3,4-tetrahydroquinoline | 85% |

| Isovaleraldehyde | N-(3-Methylbutyl)-1,2,3,4-tetrahydroquinoline | 81% |

| Cyclohexanone | N-Cyclohexyl-1,2,3,4-tetrahydroquinoline | 72% |

| 1,4-Benzenedialdehyde | 1,4-Bis((1,2,3,4-tetrahydroquinolin-1-yl)methyl)benzene | 65% |

N-Acylation: The N-acylation of the tetrahydroquinoline nucleus is a common strategy to introduce amide functionalities. A direct and high-yielding method involves the acylation of 1,2,3,4-tetrahydroquinoline with an acyl chloride in the presence of a base like triethylamine. mdpi.com For instance, the reaction with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane successfully yields the corresponding N-acylated product. mdpi.com This transformation is a key step in the synthesis of hybrid molecules combining the tetrahydroquinoline scaffold with other pharmacologically relevant fragments. mdpi.com Additionally, N-acylation can be achieved through Friedel-Crafts type reactions, although this typically involves acylation of a precursor that subsequently cyclizes to form the tetrahydroquinoline ring system. nih.govnih.gov A review of modern synthetic methods highlights the use of various acylation reagents for modifying the tetrahydroquinoline core. acs.org

Introduction of Pharmacophoric Moieties (e.g., sulfonamide, carboxylic acid)

The incorporation of pharmacophoric groups such as sulfonamides and carboxylic acids onto the tetrahydroquinoline framework is of significant interest for developing new chemical entities.

Sulfonamide Derivatives: Novel N-sulfonamide-tetrahydroquinoline derivatives have been synthesized as part of research into potent receptor inverse agonists. acs.org One synthetic route involves the reaction of a reduced tetrahydroquinoline intermediate with chlorosulfonyl isocyanate and tert-butanol, followed by further modifications to yield the final tertiary sulfonamide. acs.org Another approach focuses on creating quinoline and pyrimido[4,5-b]quinoline derivatives that bear a sulfonamide moiety, designed to interact with specific biological targets like carbonic anhydrase. nih.gov These syntheses highlight the versatility of the tetrahydroquinoline scaffold in accommodating the sulfonamide functional group. acs.orgnih.gov

Table 2: Synthesis of Tetrahydroquinoline Sulfonamide Derivatives Data sourced from Ghorab et al., 2009 and Li et al., 2024. acs.orgnih.gov

| Starting Material | Reagents | Product Type |

| Tetrahydroquinoline intermediate | Chlorosulfonyl isocyanate, tert-Butanol | N-Sulfonyl tetrahydroquinoline |

| 4-Hydrazino-quinoline-3-carbonitrile | Benzenesulfonyl chloride | Quinoline-sulfonamide derivative |

| 2-Chloro-N-(substituted)-benzenesulfonamide | 4-Amino-tetrahydroquinoline | N-(Tetrahydroquinolin-4-yl)benzenesulfonamide |

Carboxylic Acid Derivatives: The introduction of a carboxylic acid group has been achieved through various synthetic strategies. A one-pot method allows for the facile synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids from ortho-dialkylaminoaldehydes and Meldrum's acid, using chlorotrimethylsilane (B32843) in dimethylformamide (DMF). tandfonline.com This method is based on the tert-amino effect. tandfonline.com Furthermore, synthetic routes to 1,2,3,4-tetrahydroquinoline-4-carboxylic acids have also been reported in the literature, often as part of the development of compounds for various research applications. nih.gov

Table 3: Synthesis of Tetrahydroquinoline Carboxylic Acid Derivatives Data sourced from Kusaikin et al., 2017. tandfonline.com

| ortho-Dialkylaminoaldehyde | Reagents | Product | Yield |

| 2-(Dimethylaminomethyl)benzaldehyde | Meldrum's acid, Me3SiCl, DMF | This compound-3-carboxylic acid | 75% |

| 2-(Piperidin-1-ylmethyl)benzaldehyde | Meldrum's acid, Me3SiCl, DMF | 1,2,3,4,4a,10-Hexahydropyrido[1,2-a]quinoline-4-carboxylic acid | 70% |

Stereoselective Functionalization

Achieving stereocontrol in the synthesis of substituted tetrahydroquinolines is crucial, as the spatial arrangement of substituents can significantly influence a molecule's properties. Several advanced catalytic methods have been developed for this purpose.

An asymmetric four-component cyclization reaction has been developed for the stereoselective synthesis of tetrahydroquinolines. thieme-connect.com This cascade reaction, catalyzed by an H8-BINOL-based phosphoric acid, generates a quaternary stereocenter at the C2 position with high enantioselectivity and controls the diastereoselectivity of the subsequent Friedel–Crafts cyclization to favor the cis product. thieme-connect.com Another powerful approach involves a relay catalytic system combining visible-light induction with a chiral Brønsted acid. organic-chemistry.org This method enables a highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones through a sequence of cyclization and transfer hydrogenation. organic-chemistry.org

Furthermore, the dearomatization agent {TpW(NO)(PMe3)} can be used to form η2-bound complexes with tetrahydroquinolines. acs.org Subsequent protonation of these complexes occurs with high regioselectivity, providing a pathway for stereoselective functionalization. acs.org

Table 4: Examples of Stereoselective Synthesis of Tetrahydroquinolines Data sourced from Luo & Huang, 2013 and Xiong et al., 2019. thieme-connect.comorganic-chemistry.org

| Reaction Type | Catalyst | Key Features | Stereoselectivity |

| Four-component cyclization | H8-BINOL-phosphoric acid | Creates C2 quaternary center | Good to excellent dr and ee |

| Relay cyclization/reduction | Chiral phosphoric acid / Visible light | From 2-aminoenones | Excellent ee |

Oxidation Reactions and Dehydrogenation to Quinoline Derivatives

The oxidation of the 1,2,3,4-tetrahydroquinoline core to its aromatic quinoline counterpart is a fundamental transformation. researchgate.net This dehydrogenation, or aromatization, provides access to quinoline derivatives with substitution patterns that may be difficult to achieve through direct aromatic functionalization. researchgate.net

Various catalytic systems have been employed to facilitate this oxidation efficiently. Molecular catalysts, such as a specific iron complex, have been shown to effect the acceptorless dehydrogenation of N-heterocycles, including 2-methyltetrahydroquinoline. wikipedia.org This process involves the removal of hydrogen from the heterocyclic ring to form the corresponding aromatic system. wikipedia.org Enzymatic strategies have also been explored, using enzymes like monoamine oxidase (MAO) to catalyze the oxidation of tetrahydroquinolines to quinoline derivatives. researchgate.net

Table 5: Catalytic Systems for Dehydrogenation of Tetrahydroquinolines

| Catalyst System | Oxidant | Key Features | Reference |

| Molecular Iron Complex | None (Acceptorless) | Effective for N-heterocycles | Chakraborty et al., 2014 wikipedia.org |

| Monoamine Oxidase (MAO-N) | O2 (Air) | Biocatalytic, enzymatic oxidation | Ferla et al., 2023 researchgate.net |

| Copper(II) chloride / Acetone oxime | O2 | Catalytic system for dehydrogenation | Chidambaram et al., 1995 clockss.org |

Spectroscopic Characterization and Structural Analysis in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline, providing unambiguous information about its atomic framework.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation and Stereochemistry

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental data on the chemical environment of each proton and carbon atom in the molecule. In a typical synthesis, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic and aliphatic protons. rsc.org The aromatic protons appear in the downfield region, while the aliphatic protons of the saturated heterocyclic ring and the N-methyl group resonate in the upfield region. rsc.org Specific chemical shift and coupling constant data from various studies confirm the structure. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.87 (s, 3H) | 39.31 |

| C2-H₂ | 3.20 (t, J = 5.6 Hz, 2H) | 51.10 |

| C3-H₂ | 1.94-2.00 (m, 2H) | 22.43 |

| C4-H₂ | 2.76 (t, J = 6.4 Hz, 2H) | 27.99 |

| C5-H | 6.94 (d, J = 7.2 Hz, 1H) | 121.20 |

| C6-H | 6.59 (t, J = 7.6 Hz, 1H) | 115.60 |

| C7-H | 7.06 (t, J = 7.8 Hz, 1H) | 127.30 |

| C8-H | 6.59 (t, J = 7.6 Hz, 1H) | 110.80 |

| C4a | - | 124.00 |

| C8a | - | 146.90 |

Data compiled from multiple sources. rsc.orgrsc.org Note: Signal assignments and values may vary slightly between different literature reports.

Two-dimensional (2D) NMR techniques are crucial for assigning these signals definitively and understanding the connectivity within the molecule.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling relationships, identifying which protons are adjacent to one another in the spin system, which is invaluable for tracing the connectivity through the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlation between protons and the carbons they are attached to. rsc.org This technique would unequivocally link the proton signals of the N-methyl, C2, C3, and C4 positions to their corresponding carbon signals. rsc.org

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their crystalline or aggregated states. google.com It provides information on molecular structure, conformation, and dynamics within a solid lattice, which can differ from the solution state. thieme-connect.com For compounds like this compound, which is an oil at room temperature, ssNMR would be applicable to its crystalline derivatives or salts. thieme-connect.com The technique can distinguish between different polymorphs (different crystal packings of the same molecule) and provide insights into intermolecular interactions. researchgate.net While specific ssNMR studies on this compound are not prevalent in the literature, analysis of related heterocyclic compounds demonstrates its utility in confirming tautomeric forms and characterizing zwitterionic species in the solid state. thieme-connect.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical tool used to determine the molecular weight and deduce structural information from the fragmentation patterns of this compound. The molecular weight of the compound is 147.22 g/mol . sci-hub.se Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•) with a corresponding mass-to-charge ratio (m/z) of 147.

The fragmentation of tetrahydroquinolines is well-documented. The mass spectrum is typically characterized by the loss of a hydrogen atom (M-1) or a methyl group (M-15). nih.gov For N-methylated tetrahydroquinolines, the fragmentation pathways can be predicted based on the parent structure. nih.gov The loss of the N-methyl group (a fragment with m/z 15) is a common pathway. nih.gov

Table 2: Common Mass Fragments Observed for this compound Derivatives

| m/z Value | Identity |

|---|---|

| 162 | Molecular Ion (M⁺•) of 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline nih.gov |

| 161 | [M-H]⁺ from 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline nih.gov |

| 147 | Molecular Ion (M⁺•) of this compound researchgate.net |

| 146 | [M-H]⁺ or [M-1]⁺ nih.govresearchgate.net |

| 132 | [M-CH₃]⁺ or [M-15]⁺ nih.gov |

GC-MS and LC-MS/MS for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for separating complex mixtures and identifying compounds at trace levels.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. thieme-connect.comthieme-connect.com The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides identification based on its mass spectrum and retention time. researchgate.net

LC-MS/MS is indispensable for studying the metabolism of compounds like this compound in biological systems. rsc.orgresearchgate.net The aromatization of the tetrahydroquinoline ring is a known metabolic pathway for related structures. researchgate.net LC-MS/MS allows for the separation of the parent drug from its metabolites, and the tandem mass spectrometry capability (MS/MS) provides structural information on the metabolites by fragmenting the selected parent ions. This is crucial for identifying sites of metabolic modification, such as hydroxylation or demethylation. google.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on how they absorb or scatter light.

The IR spectrum of this compound exhibits characteristic absorption bands. A study reports notable peaks at 2956, 2873, 2770, 1607, and 1525 cm⁻¹. thieme-connect.com The bands in the 2800-3000 cm⁻¹ region correspond to C-H stretching vibrations of the methyl and methylene (B1212753) groups. The peaks around 1607 and 1525 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring. thieme-connect.com

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman spectra for this compound are not widely published, the technique is valuable for analyzing the vibrational modes of the molecule, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. archive.org

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.com While this compound is an oil, its crystalline derivatives can be analyzed by single-crystal XRD to reveal detailed structural parameters. thieme-connect.comacs.org

For example, the crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797) has been determined. acs.org This analysis revealed that the compound crystallizes in the triclinic space group P-1. acs.org The heterocyclic ring was found to adopt a half-chair conformation. acs.org Such studies provide exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal packing. acs.org

Table 3: Crystal Data for 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5865 (2) |

| b (Å) | 9.2195 (4) |

| c (Å) | 10.1924 (4) |

| α (°) | 85.798 (2) |

| β (°) | 84.686 (2) |

| γ (°) | 77.166 (2) |

| Volume (ų) | 508.89 (4) |

Data from Chulakov et al. (2015) acs.org

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within molecules. For this compound, this method provides valuable insights into the electronic structure, particularly the interaction between the nitrogen atom's lone pair of electrons and the aromatic π-system.

The chromophore in this compound is the N-methyl-substituted aniline-like moiety. The electronic spectrum of this compound is primarily characterized by transitions involving the π electrons of the benzene (B151609) ring and the non-bonding (n) electrons of the nitrogen atom. The principal electronic transitions observed are π → π* and n → π*.

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. These transitions are characteristic of aromatic systems.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the lone pair of the nitrogen atom to a π* antibonding orbital of the aromatic ring. Generally, n → π* transitions are of lower intensity compared to π → π* transitions. libretexts.org

The fusion of the saturated heterocyclic ring to the benzene ring restricts the geometry of the molecule, influencing the extent of conjugation between the nitrogen lone pair and the aromatic system. This conjugation is a key factor determining the position and intensity of the absorption maxima (λmax).

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Solvent | Transition Type (Assignment) | Reference |

|---|---|---|---|---|

| 249 nm | 7943 L·mol⁻¹·cm⁻¹ | Ethanol | π → π | nist.gov |

| 302 nm | 2042 L·mol⁻¹·cm⁻¹ | Ethanol | n → π | nist.gov |

The introduction of a methyl group on the nitrogen atom (to form this compound) is expected to have a modest effect on the spectrum. The methyl group acts as a weak auxochrome, an electron-donating group that can slightly modify the energy levels of the molecular orbitals. This N-methylation can lead to:

A bathochromic shift (red shift) to a longer wavelength or a hypsochromic shift (blue shift) to a shorter wavelength.

A hyperchromic effect (an increase in molar absorptivity) or a hypochromic effect (a decrease in molar absorptivity).

For instance, in simpler aromatic amines, the transition from a primary amine (aniline) to a secondary amine (N-methylaniline) results in observable shifts in the UV absorption bands, reflecting the electronic influence of the methyl group. differencebetween.comnist.gov The precise effect for this compound would similarly depend on the interplay of electronic and steric factors influencing the conjugation of the nitrogen lone pair with the benzene ring.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity

Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in understanding the electronic properties of molecules. These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting a molecule's reactivity and stability.

For derivatives of the tetrahydroquinoline scaffold, studies have employed methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311+G(**)) to optimize molecular structures and calculate electronic parameters. nih.govresearchgate.net While specific data for 1-Methyl-1,2,3,4-tetrahydroquinoline is not extensively published, the principles derived from studies on its analogs are highly relevant.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity. researchgate.netwuxiapptec.com

In a study on tetrahydroquinoline derivatives, the HOMO and LUMO energies were calculated to understand their electronic properties and reactivity. unesp.br For instance, a compound with a higher HOMO energy value is expected to be a better electron donor and thus more reactive in interactions with electron-deficient species. unesp.br Conversely, a lower LUMO energy suggests a better electron acceptor. The HOMO-LUMO energy gap is a crucial factor in predicting the bioactivity of compounds. researchgate.net

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Tetrahydroquinoline Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -5.89 | -1.23 | 4.66 |

| Derivative B | -6.02 | -1.15 | 4.87 |

| Derivative C | -5.75 | -1.35 | 4.40 |

Note: The data in this table is illustrative and based on findings for tetrahydroquinoline derivatives, not this compound itself. The values demonstrate the typical range and application of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. wuxiapptec.comlibretexts.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how it will interact with other molecules, including biological receptors. wuxiapptec.com The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For quinoline (B57606) derivatives, MEP analysis has been used to identify potential sites for electrophilic and nucleophilic attack. researchgate.net In the context of this compound, the nitrogen atom would be expected to be an electron-rich center, depicted as a red or yellow region on an MEP map, making it a likely site for protonation or interaction with electron-deficient centers in a biological target. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.

Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial charge on each atom within a molecule. uni-muenchen.deresearchgate.netsemanticscholar.org This information is vital for understanding a molecule's polarity, its intermolecular interactions, and its reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and how it interacts with its environment, such as a protein binding site. tandfonline.com

For the tetrahydroquinoline scaffold, conformational analysis reveals that the saturated ring can adopt several conformations, such as half-chair, boat, and sofa forms. researchgate.net High-level quantum chemistry calculations combined with spectroscopic methods have been used to determine the most stable conformers of 1,2,3,4-tetrahydroquinoline (B108954). rsc.org These studies indicate that conformational preferences can significantly influence the biological activity of these molecules. MD simulations of tetrahydroquinoline derivatives in complex with a protein target can reveal the stability of the binding pose and the key interactions that maintain the ligand in the active site. nih.gov

Docking Studies for Elucidating Binding Mechanisms

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govyoutube.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule at the atomic level. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their predicted binding affinity.

Docking studies have been instrumental in understanding the structure-activity relationships of tetrahydroquinoline derivatives. nih.gov For example, in a study of novel tetrahydroquinoline derivatives as anticancer agents, molecular docking was used to predict their binding modes within the active site of the target protein, Lysine-specific demethylase 1 (LSD1). mdpi.com These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for binding. While specific docking studies on this compound are not widely reported, the methodology is applicable to understand its potential interactions with various biological targets.

QSAR (Quantitative Structure-Activity Relationship) and SAR (Structure-Activity Relationship) Studies for Biological Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govrsc.org QSAR models use statistical methods to correlate variations in the chemical structure of a series of compounds with their measured biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. mdpi.comnih.govmdpi.com

Several QSAR and SAR studies have been conducted on tetrahydroquinoline derivatives to guide the development of more potent and selective agents for various therapeutic targets. For instance, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors identified key structural features required for high potency. nih.govmdpi.com The models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provided contour maps that indicated where steric bulk, and electrostatic and hydrophobic properties could be modified to enhance activity. mdpi.com Another study on tetrahydroquinoline-type ecdysone (B1671078) agonists used QSAR to identify the physicochemical properties important for ligand-receptor interactions. nih.gov These studies provide a framework for the rational design of novel analogs of this compound with improved biological profiles.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery and development. In silico methods, which utilize computational models, are frequently employed to estimate the pharmacokinetic and toxicological profiles of chemical compounds, thereby reducing the time and cost associated with experimental studies. While specific, detailed experimental or computational ADMET data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on studies of the parent molecule, 1,2,3,4-tetrahydroquinoline, and other related derivatives.

General Insights from Tetrahydroquinoline Derivatives

Inferred Properties of this compound

Based on the known properties of the parent compound, 1,2,3,4-tetrahydroquinoline, and the general effects of N-methylation, we can construct a theoretical ADMET profile for this compound.

Absorption: The addition of a methyl group to the nitrogen atom of the tetrahydroquinoline ring is expected to slightly increase its lipophilicity (logP). This could potentially enhance its absorption across the gastrointestinal tract. However, other factors such as solubility and interactions with transporters also play a significant role. Computational models for various quinoline derivatives suggest that they generally exhibit good oral bioavailability. researchgate.netnih.gov

Distribution: The predicted increase in lipophilicity for this compound may lead to a larger volume of distribution compared to its parent compound, suggesting it could more readily distribute into tissues. The ability to cross the blood-brain barrier (BBB) is a key consideration for centrally acting agents. While specific predictions for this compound are not available, the parent compound, 1,2,3,4-tetrahydroquinoline, and its derivatives are often investigated for their neurological effects, implying some degree of BBB penetration.

Metabolism: The metabolism of this compound is likely to involve several pathways. The methyl group itself can be a site for N-demethylation. The aromatic ring is susceptible to hydroxylation, and the secondary amine in the parent compound is a site for various phase II conjugation reactions. Studies on other N-methylated heterocyclic compounds have shown that N-methylation can influence the rate and pathway of metabolism, sometimes leading to the formation of active metabolites. nih.gov

Excretion: The metabolites of this compound, as well as the unchanged drug, are expected to be excreted primarily through the kidneys. The rate of excretion will depend on factors such as the extent of metabolism and the physicochemical properties of the parent drug and its metabolites.

Toxicity: In silico toxicity predictions for the parent compound, 1,2,3,4-tetrahydroquinoline, suggest potential for skin and eye irritation, as well as respiratory irritation. nih.gov The N-methylated derivative would need to be specifically evaluated, as methylation can sometimes alter the toxicity profile of a compound. General ADMET studies on quinoline derivatives often include predictions for mutagenicity (Ames test) and other toxicities, with many derivatives showing a favorable profile. researchgate.net

Predicted ADMET Properties

The following table summarizes the inferred ADMET properties of this compound based on general knowledge of related compounds. It is important to note that these are theoretical predictions and require experimental validation.

| Property | Predicted Outcome | Rationale |

| Absorption | ||

| Gastrointestinal Absorption | High | Increased lipophilicity due to the methyl group may enhance absorption. |

| Oral Bioavailability | Moderate to High | Generally observed for small heterocyclic molecules. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | Based on the neurological investigations of related tetrahydroquinolines. |

| Plasma Protein Binding | Moderate | Dependent on lipophilicity and other structural features. |

| Metabolism | ||

| Major Metabolic Pathways | N-demethylation, Aromatic hydroxylation | Common metabolic routes for N-methylated aromatic amines. |

| Cytochrome P450 (CYP) Inhibition | Possible | Many nitrogen-containing heterocycles can interact with CYP enzymes. |

| Excretion | ||

| Primary Route | Renal | Excretion of parent compound and its more polar metabolites. |

| Toxicity | ||

| Mutagenicity (Ames) | Likely Negative | Based on predictions for similar quinoline derivatives. researchgate.net |

| hERG Inhibition | Possible | A common liability for many small molecule drugs. |

| Hepatotoxicity | Low Probability | General predictions for many quinoline derivatives are favorable. researchgate.net |

Pharmacokinetic Modeling

Quantitative Structure-Activity Relationship (QSAR) models are often developed for series of compounds to correlate their structural features with their pharmacokinetic properties. unesp.br For this compound, a specific QSAR model is not available. However, such a model could be developed as part of a broader study on substituted tetrahydroquinolines to refine the predictions of their ADMET profiles. These models typically use molecular descriptors such as logP, molecular weight, polar surface area, and hydrogen bond donors/acceptors to predict pharmacokinetic parameters.

Applications in Medicinal Chemistry and Neuropharmacology

Neuroprotective and Anti-neurotoxic Properties of 1-Methyl-1,2,3,4-tetrahydroquinoline

This compound (1MeTIQ) is an endogenous compound found in the mammalian brain that demonstrates significant neuroprotective activity. nih.govsigmaaldrich.comnih.gov Its presence and biological actions have made it a subject of interest for its potential therapeutic applications in various neurodegenerative disorders. nih.govnih.gov

The neuroprotective effects of 1MeTIQ are attributed to a complex and unique mechanism of action. nih.govnih.gov Key among these mechanisms are its ability to inhibit monoamine oxidase (MAO), scavenge free radicals, and antagonize the glutamatergic system. nih.govnih.gov

MAO Inhibition: 1MeTIQ acts as a reversible, short-acting, and moderate inhibitor of both MAO-A and MAO-B. sigmaaldrich.comnih.govnih.gov This inhibition of the catabolism of monoamines, such as dopamine (B1211576) and serotonin, leads to increased concentrations of these neurotransmitters in the brain. nih.gov

Free Radical Scavenging: The compound is a known scavenger of free radicals. nih.govnih.gov It can reduce free radicals that are formed during dopamine catabolism, a process implicated in oxidative stress and neuronal damage. nih.gov Studies have shown its ability to inhibit free-radical generation in various systems. nih.gov

Antagonism of Glutamatergic System: A crucial aspect of 1MeTIQ's neuroprotective profile is its antagonism of the glutamatergic system, particularly its action on NMDA receptors. nih.gov In studies using granular cell cultures, 1MeTIQ was found to prevent glutamate-induced cell death and calcium influx. nih.gov It has been shown to inhibit [3H]MK-801 binding, confirming a specific action on NMDA receptors, and it also prevents the kainate-induced release of excitatory amino acids in the rat frontal cortex. nih.gov This anti-excitotoxic activity is a key differentiator from similar compounds that lack clear neuroprotective effects. nih.govnih.gov

1MeTIQ has shown considerable promise in models of Parkinson's disease (PD), where the degeneration of dopaminergic neurons is a primary pathological feature. The compound is considered a potential endogenous parkinsonism-preventing substance. sigmaaldrich.comnih.gov

Research demonstrates that 1MeTIQ protects dopaminergic neurons against various neurotoxins used to model Parkinson's disease, including 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), rotenone (B1679576), and 6-hydroxydopamine. nih.govnih.gov In a mouse model, pretreatment with the (R)-enantiomer of 1MeTIQ prevented bradykinesia induced by 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ). nih.gov This protective effect was accompanied by the preservation of tyrosine hydroxylase-positive cells in the substantia nigra pars compacta and the prevention of a reduction in dopamine and its metabolites in the striatum. nih.gov The (R)-enantiomer, specifically, appears to play a crucial role in this protection. nih.govnih.gov

1MeTIQ directly influences dopamine metabolism. It can shift dopamine catabolism away from the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and towards the O-methylation pathway. nih.gov Both enantiomers, (R)- and (S)-1MeTIQ, have been found to protect striatal terminals against rotenone-induced suppression of dopamine release. nih.gov Furthermore, derivatives of 1MeTIQ, such as 1-Me-N-propargyl-TIQ, have shown the ability to block the MPTP-induced reduction in striatal dopamine content. cdnsciencepub.com

Table 1: Effects of this compound in Neuroprotection Models

| Model/Toxin | Effect of 1MeTIQ | Key Finding | Citation |

|---|---|---|---|

| Glutamate-induced neurotoxicity | Prevents cell death and Ca²⁺ influx | Antagonism of the glutamatergic system is a key neuroprotective mechanism. | nih.gov |

| TIQ-induced Parkinsonism | (R)-1MeTIQ prevents bradykinesia and loss of dopaminergic neurons. | The (R)-enantiomer is crucial for the protective effects against parkinsonism. | nih.gov |

| MPTP-induced Parkinsonism | Prevents parkinsonism-like behavioral abnormalities. | Protects against a reduction in striatal dopamine content. | nih.govcdnsciencepub.com |

| Rotenone-induced toxicity | Protects against suppression of dopamine release. | Both (R)- and (S)-enantiomers show protective effects on dopamine terminals. | nih.gov |

Antidepressant and Anti-addictive Potentials

Beyond its neuroprotective capabilities, 1MeTIQ exhibits properties that suggest its potential as a treatment for depression and substance abuse disorders. sigmaaldrich.comnih.gov

1MeTIQ has demonstrated significant anti-addictive potential, particularly in attenuating craving in substance abuse models. nih.gov Research involving cocaine self-administered rats indicates that 1MeTIQ may be a promising agent for combating substance abuse. nih.gov Drugs that reduce cocaine-seeking behavior are known to also reduce cocaine craving, suggesting that 1MeTIQ could act through this mechanism. nih.gov Its role as a potential regulator of brain homeostasis further supports its possible anti-abuse properties. nih.gov The compound has also been shown to potentiate the analgesic effects of morphine, indicating an interaction with the opioid system. nih.gov

Anticancer and Antitumor Activities of this compound Derivatives

While research on 1MeTIQ itself is focused on neuropharmacology, the broader class of 1,2,3,4-tetrahydroquinoline (B108954) (THIQ) derivatives, which includes 1-methyl substituted variants, has been extensively studied for anticancer properties. rsc.orgrsc.orgaacrjournals.orgtandfonline.com These compounds, both natural and synthetic, have shown potent antiproliferative and cytotoxic activities against various cancer cell lines. rsc.orgtandfonline.com

Derivatives of the tetrahydroquinoline scaffold have been shown to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of key cellular targets. nih.govresearchgate.net For example, novel synthesized derivatives of 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of NF-κB transcriptional activity, a pathway often dysregulated in cancer. acs.org One such derivative, compound 6g , exhibited potent cytotoxicity against a panel of human cancer cell lines, including lung, kidney, breast, prostate, gastric, and colon cancer cells. acs.org

Other studies have focused on different structural modifications. Tetrahydroquinolinone derivatives have been shown to induce apoptosis in non-small cell lung cancer cells. nih.gov A series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines showed low micromolar inhibition of various cancer cell lines, with one lead compound demonstrating IC₅₀ values of 4.9 µM in lung carcinoma and 4.4 µM in colon adenocarcinoma cells. nih.gov The structural diversity and synthetic accessibility of the tetrahydroquinoline scaffold make it a privileged structure for the development of novel anticancer agents. rsc.orgtandfonline.com

Table 2: Cytotoxic Activity of Selected Tetrahydroquinoline Derivatives

| Compound Class | Cancer Cell Line | Activity/Target | Key Finding | Citation |

|---|---|---|---|---|

| Novel 1,2,3,4-Tetrahydroquinoline Derivatives | NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15 | NF-κB inhibition, Cytotoxicity | Compound 6g showed potent inhibition of NF-κB and broad-spectrum cytotoxicity. | acs.org |

| Tetrahydroquinolinone Derivatives | A549 (Lung), HCT-116 (Colon) | Apoptosis induction | Induces cell cycle arrest and apoptosis via intrinsic and extrinsic pathways. | nih.gov |

| 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | H460 (Lung), HT-29 (Colon) | Growth Inhibition (IC₅₀) | Lead compound showed IC₅₀ values of 4.9 µM and 4.4 µM, respectively. | nih.gov |

| 2-Arylquinoline Derivatives | HeLa (Cervical), PC3 (Prostate) | Selective Cytotoxicity (IC₅₀) | Quinoline (B57606) 13 showed an IC₅₀ of 8.3 µM against HeLa cells. | rsc.org |

Structure-Activity Relationships for Anticancer Efficacy

The 1,2,3,4-tetrahydroquinoline scaffold is a core structure in many pharmacologically active agents, including those with potential anticancer applications. nih.gov Research into the structure-activity relationships (SAR) of its derivatives has revealed key molecular features that are crucial for their cytotoxic activity against cancer cell lines.

Studies on tetrahydroquinolinone derivatives have shown that the substitution pattern significantly influences their anticancer efficacy. For instance, the presence of a (1-naphthyl)methyl moiety at the 3-position has been identified as a critical factor for the anticancer activity of certain tetrahydroquinolinone derivatives. nih.gov In one study, the derivative 3-(1-naphthyl)methyl-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a) demonstrated potent cytotoxicity against human colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Further modifications at position 2 with a chlorine atom or a methoxy (B1213986) group were found to decrease the anticancer activity, as indicated by higher IC₅₀ values. nih.gov This suggests that the amide group at this position is favorable for cytotoxicity. nih.gov

The incorporation of an aryl group at the 4-position of the tetrahydroquinoline structure has also been shown to dramatically enhance the antiproliferative effect. nih.gov For a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines, a lead compound with an unsubstituted phenyl ring at the 4-position showed the most significant antiproliferative activity. nih.gov The addition of substituents to this phenyl ring resulted in a complete loss of activity in DU145 prostate carcinoma cell lines, indicating a high degree of specificity for this position. nih.gov

These findings underscore the importance of specific substitutions on the tetrahydroquinoline ring for optimizing anticancer properties. The presence of bulky aromatic groups at positions 3 and 4 appears to be a key determinant for the cytotoxic mechanism of these compounds, which can involve the induction of apoptosis through both intrinsic and extrinsic pathways. nih.gov

Anticancer Activity of Tetrahydroquinoline Derivatives